molecular formula C8H17NO B1426044 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine CAS No. 1354963-76-0

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Cat. No.: B1426044
CAS No.: 1354963-76-0
M. Wt: 143.23 g/mol
InChI Key: ZJYFCPQNVXGOFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-M

Biological Activity

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOC_8H_{17}NO with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring with methoxy and trimethyl substituents, which contribute to its distinctive chemical properties.

PropertyValue
Molecular FormulaC8H17NOC_8H_{17}NO
Molecular Weight143.23 g/mol
CAS Number2866307-55-0
SMILESCC1C(C(C1OC)(C)C)N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of Substituents : Methoxy and trimethyl groups are introduced through substitution reactions.
  • Formation of Hydrochloride Salt : The amine is converted into its hydrochloride form to enhance solubility and stability.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antioxidant Properties :
    • Objective : To assess the antioxidant capacity in vitro.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants.
  • Neuroprotective Study :
    • Objective : To evaluate neuroprotective effects in a rodent model.
    • Method : Assessment of behavioral changes following induced oxidative stress.
    • Findings : Significant improvement in motor function was observed in treated groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is C8H17NOC_8H_{17}NO, with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring substituted with a methoxy group and multiple methyl groups, contributing to its unique chemical properties. The structural representation can be summarized as follows:

  • Molecular Formula : C8H17NOC_8H_{17}NO
  • SMILES Notation : CC1C(C(C1OC)(C)C)N
  • InChI Key : KOBQGNWQYLVWBI-UHFFFAOYSA-N

Pharmaceutical Chemistry

The compound's structure suggests potential applications in drug development. Its unique configuration may influence biological activity, making it a candidate for further investigation in:

  • Antidepressant Research : Compounds with similar structures have been explored for their neuroactive properties.
  • Analgesics : The amine group may provide analgesic effects, warranting studies on pain relief.

Biochemical Studies

In biochemical contexts, this compound could serve as:

  • Biochemical Probes : Due to its ability to interact with biological systems, it may be used to study enzyme mechanisms or receptor interactions.
  • Cell Culture Applications : It may act as a non-ionic organic buffering agent in cell culture media, maintaining pH levels conducive to cellular growth.

Material Science

The compound's unique structural properties might make it suitable for applications in material science:

  • Polymer Chemistry : Investigating its use as a monomer or additive in polymer synthesis could reveal novel materials with desirable properties.

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYFCPQNVXGOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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